tert-Butyl 2-Chloroquinazoline-4-acetate
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Overview
Description
tert-Butyl 2-Chloroquinazoline-4-acetate is a chemical compound with the molecular formula C12H13ClN2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-Chloroquinazoline-4-acetate typically involves the cyclization of tert-butyl (2-cyanoaryl)carbamates. This reaction proceeds smoothly at room temperature using 1 equivalent of hydrogen peroxide under basic conditions . The reaction is compatible with a variety of aromatic and heteroaromatic substrates with different functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-Chloroquinazoline-4-acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide, bases, and various nucleophiles. The reactions are typically carried out at room temperature or under mild heating conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinazoline derivatives.
Scientific Research Applications
tert-Butyl 2-Chloroquinazoline-4-acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 2-Chloroquinazoline-4-acetate include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its quinazoline core and tert-butyl group contribute to its unique properties and versatility in various chemical reactions.
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-12(18)8-11-9-6-4-5-7-10(9)16-13(15)17-11/h4-7H,8H2,1-3H3 |
InChI Key |
ZQCILCUXGQOQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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